molecular formula C64H110N20O23 B12106875 Leptin (93-105) (human)

Leptin (93-105) (human)

Cat. No.: B12106875
M. Wt: 1527.7 g/mol
InChI Key: OFDBWUQCFOBTMQ-UHFFFAOYSA-N
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Description

Leptin (93-105) (human) is a peptide fragment derived from the human leptin protein, specifically encompassing amino acids 93 to 105. Leptin is a 167-amino acid peptide hormone predominantly produced by adipocytes (fat cells). It plays a crucial role in regulating energy balance by inhibiting hunger, which in turn helps to regulate body weight. The fragment Leptin (93-105) retains some of the biological activities of the full-length leptin protein, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leptin (93-105) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods: While SPPS is suitable for laboratory-scale synthesis, industrial production may employ large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression system, such as bacteria or yeast, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions: Leptin (93-105) can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis in recombinant systems or chemical modification in synthetic peptides.

Major Products: The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Leptin (93-105) has several scientific research applications:

    Biology: It is used to study the role of leptin in energy homeostasis and appetite regulation.

    Medicine: Research focuses on its potential therapeutic applications in obesity and metabolic disorders.

    Chemistry: It serves as a model peptide for studying protein-peptide interactions and peptide synthesis techniques.

    Industry: It is used in the development of diagnostic assays and therapeutic agents targeting leptin pathways.

Mechanism of Action

Leptin (93-105) exerts its effects by binding to leptin receptors, primarily located in the hypothalamus of the brain. This binding activates several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which regulates gene expression related to appetite and energy expenditure. The peptide fragment retains some of the biological activities of full-length leptin, influencing metabolic processes and energy balance .

Comparison with Similar Compounds

    Leptin (full-length): The complete 167-amino acid protein with broader biological activity.

    Leptin (116-130): Another peptide fragment with distinct biological properties.

    Leptin (22-56): A fragment involved in different aspects of leptin’s function.

Uniqueness: Leptin (93-105) is unique in its specific sequence and the biological activities it retains. Unlike the full-length leptin, which has a wide range of effects, this fragment is often used to study specific aspects of leptin’s function without the complexity of the entire protein.

By understanding the properties and applications of Leptin (93-105), researchers can gain insights into the broader role of leptin in physiology and potential therapeutic avenues for metabolic disorders.

Properties

Molecular Formula

C64H110N20O23

Molecular Weight

1527.7 g/mol

IUPAC Name

4-[[2-[[2-[[4-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[4-amino-1-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72)

InChI Key

OFDBWUQCFOBTMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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